molecular formula C12H16ClNO B3342546 2-chloro-N-pentylbenzamide CAS No. 2447-85-0

2-chloro-N-pentylbenzamide

Cat. No. B3342546
CAS RN: 2447-85-0
M. Wt: 225.71 g/mol
InChI Key: YLXJFDPUQQCZDP-UHFFFAOYSA-N
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Description

2-Chloro-N-pentylbenzamide is a chemical compound with the molecular formula C12H16ClNO . It belongs to the class of organic compounds known as benzamides .


Synthesis Analysis

The synthesis of 2-chloro-N-pentylbenzamide or similar compounds often involves the ammonolysis of 2-chlorobenzoyl chloride . In a study, a novel thiourea derivative 2-chloro-N-(5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) were synthesized and characterized by elemental analysis, FTIR and 1H-NMR techniques .


Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-N-pentylbenzamide are not detailed in the search results, a study mentions the use of 2-chloro-N-phenylbenzamide in reactions with transition metals .

Safety And Hazards

The safety data sheet (SDS) for 2-chloro-N-pentylbenzamide would provide comprehensive information about its hazards, handling and storage, exposure controls/personal protection, and other safety-related aspects .

Future Directions

While specific future directions for 2-chloro-N-pentylbenzamide are not mentioned in the search results, a study on a related compound, 2-chloro-5-nitro-N-phenylbenzamide (GW9662), suggests the need for careful validation of experimental conditions and results in future studies .

properties

IUPAC Name

2-chloro-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJFDPUQQCZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324017
Record name 2-chloro-N-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-pentylbenzamide

CAS RN

2447-85-0
Record name NSC405496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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